

In-Depth Technical Guide: Potential Biological Targets of YS-67

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Compound of Interest

Compound Name: YS-67

Cat. No.: B12365708

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-67 is a novel, orally available small molecule that has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Preclinical data indicates that **YS-67** effectively suppresses the phosphorylation of EGFR and its downstream effector, AKT, leading to the inhibition of proliferation in cancer cell lines. Furthermore, **YS-67** has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. This technical guide provides a comprehensive overview of the currently available data on the biological targets of **YS-67**, including quantitative metrics of its activity and illustrative signaling pathways. Methodologies for the key experiments cited are also detailed to support further research and development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, particularly non-small-cell lung cancer (NSCLC). The development of targeted EGFR inhibitors has revolutionized the treatment landscape for these malignancies. **YS-67** has emerged as a promising new chemical entity in this class of therapeutic agents. This document serves as a technical resource for researchers and drug development professionals,

summarizing the known biological activities of **YS-67** and providing a foundation for future investigation.

Quantitative Data on Biological Activity

The inhibitory activity of **YS-67** has been characterized through in vitro kinase and cell-based assays. The available quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)
EGFR	5.2[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
A549	Non-Small-Cell Lung Cancer	4.1[1]
PC-9	Non-Small-Cell Lung Cancer	0.5[1]
A431	Epidermoid Carcinoma	2.1[1]

Mechanism of Action

YS-67 exerts its anti-cancer effects by directly targeting EGFR. Inhibition of EGFR by **YS-67** leads to the suppression of downstream signaling pathways that are crucial for tumor cell growth and survival.

Inhibition of EGFR and AKT Phosphorylation

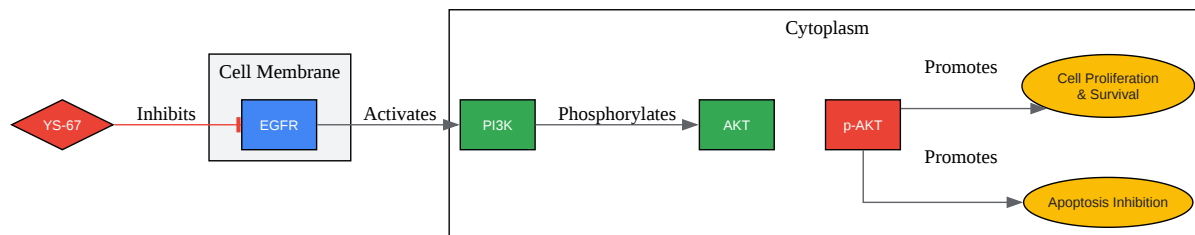
YS-67 has been demonstrated to significantly inhibit the phosphorylation of both EGFR and AKT, a key downstream mediator of EGFR signaling.[1] This indicates that **YS-67** effectively blocks the activation of the PI3K-AKT pathway, which is a major driver of cell survival and proliferation.

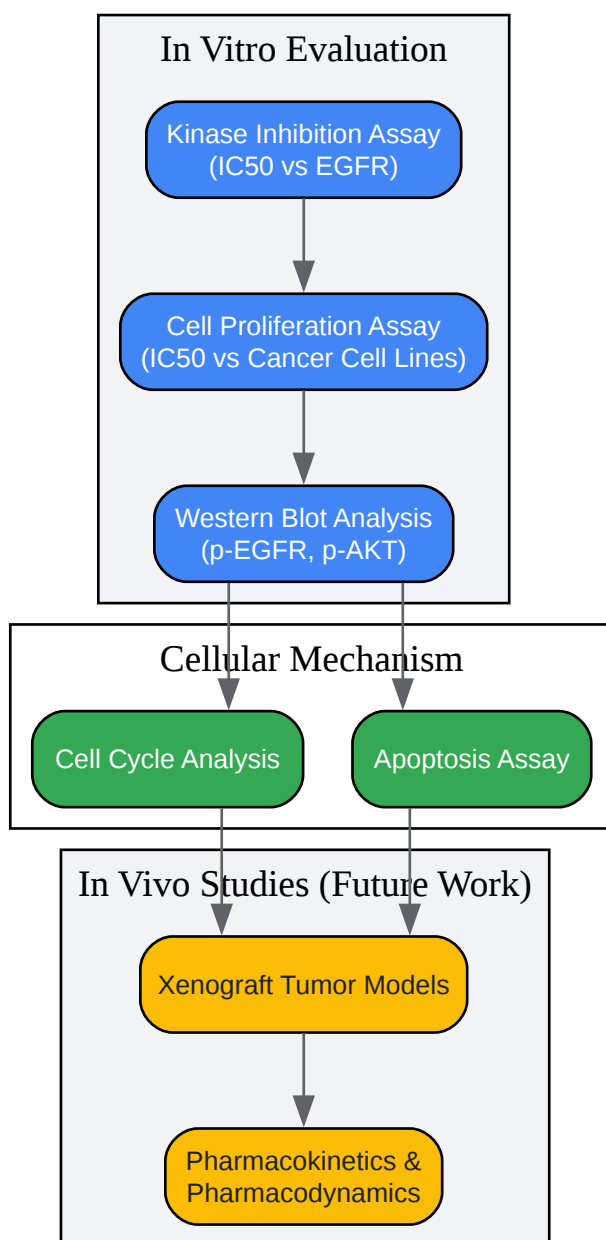
Cell Cycle Arrest and Apoptosis

The inhibitory effects of **YS-67** on the EGFR-AKT signaling axis manifest as profound cellular consequences. Treatment with **YS-67** leads to a halt in the cell cycle at the G0/G1 phase and the induction of programmed cell death (apoptosis).

Signaling Pathway

The primary signaling pathway affected by **YS-67** is the EGFR pathway and its downstream cascades. A simplified representation of this pathway is provided below.





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References

- 1. mdpi.com [mdpi.com]
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